9-Azabicyclo[4.2.1]nonan-2-ol hydrochloride
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Overview
Description
9-Azabicyclo[4.2.1]nonan-2-ol hydrochloride: is a chemical compound with the molecular formula C8H15NO·HCl. It is a bicyclic amine that features a nitrogen atom within a bicyclo[4.2.1]nonane framework.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-Azabicyclo[4.2.1]nonan-2-ol hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable azepine derivative with an alkyne in the presence of a catalytic system. For example, the cobalt-catalyzed [6π + 2π]-cycloaddition of N-carbocholesteroxyazepine with terminal alkynes has been reported to yield functionally substituted 9-azabicyclo[4.2.1]nona-2,4,7-trienes .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 9-Azabicyclo[4.2.1]nonan-2-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The nitrogen atom in the bicyclic structure can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as amines or halides can be used under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
Chemistry: In organic synthesis, 9-Azabicyclo[4.2.1]nonan-2-ol hydrochloride serves as a building block for the synthesis of more complex molecules.
Biology and Medicine: The compound’s structural similarity to certain alkaloids makes it a candidate for research in medicinal chemistry. It has been studied for its potential as a nicotinic acetylcholine receptor agonist, which could have implications for the treatment of neurological disorders such as Parkinson’s and Alzheimer’s diseases .
Industry: In the industrial sector, this compound can be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of 9-Azabicyclo[4.2.1]nonan-2-ol hydrochloride involves its interaction with molecular targets such as nicotinic acetylcholine receptors. The compound acts as an agonist, binding to these receptors and modulating their activity. This interaction can influence various signaling pathways in the nervous system, potentially leading to therapeutic effects in the treatment of neurological disorders .
Comparison with Similar Compounds
Anatoxin-a: A potent nicotinic acetylcholine receptor agonist with a similar bicyclic structure.
Pinnamine: Another bicyclic amine with biological activity.
Bis-homoepibatidine: A compound with a similar framework and pharmacological properties.
Uniqueness: 9-Azabicyclo[4.2.1]nonan-2-ol hydrochloride is unique due to its specific structural features and the presence of a hydroxyl group, which can influence its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
9-azabicyclo[4.2.1]nonan-2-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO.ClH/c10-8-3-1-2-6-4-5-7(8)9-6;/h6-10H,1-5H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGDXQFWCFRTIQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCC(N2)C(C1)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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